10-Debc hydrochloride
Description
Properties
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201788-90-1 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 10-Debc Hydrochloride in Research
A selective inhibitor of Akt/PKB for studying cellular signaling pathways.
This guide provides an in-depth overview of 10-Debc hydrochloride for researchers, scientists, and drug development professionals. Contrary to some potential misconceptions, this compound is not recognized in scientific literature as an inhibitor of the Epithelial Sodium Channel (ENaC). Instead, it is a well-characterized, potent, and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its use in research, and visualize relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the Akt/PKB signaling pathway. This pathway is a critical downstream effector of phosphoinositide 3-kinase (PI3K) and is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.
The primary mechanism of inhibition involves the suppression of Insulin-like Growth Factor-1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. By preventing the phosphorylation of Akt, this compound effectively blocks the downstream signaling cascade. This leads to the reduced activity of key Akt substrates such as mTOR (mammalian target of rapamycin), p70 S6 kinase, and the S6 ribosomal protein. A significant outcome of this inhibition is the induction of apoptosis (programmed cell death) in various cancer cell lines. Notably, this compound demonstrates high selectivity for Akt, showing no significant activity against other related kinases like PDK1, SGK1, or PI 3-kinase.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research findings.
| Parameter | Value | Cell Line/System | Reference |
| Akt Inhibition | |||
| IC50 for Akt Inhibition | 1.28 µM | Not specified | |
| Complete inhibition of IGF-1-stimulated Akt phosphorylation | 2.5 µM | Rhabdomyosarcoma cells | |
| Inhibition of Akt phosphorylation | ~40% at an unspecified concentration | Brown Adipose Tissue (BAT) explants | |
| Cell Growth Inhibition | |||
| IC50 for cell growth | ~ 2-6 µM | Rhabdomyosarcoma cells | |
| Anti-mycobacterial Activity | |||
| IC50 against M. tuberculosis (whole-cell assay) | 12.8 µM | M. tuberculosis | |
| IC50 for inhibiting M. tuberculosis replication in iMACs | 1.5 µM | Intracellular M. tuberculosis in human embryonic cell-derived macrophages |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Assessment of Akt Phosphorylation by Western Blot
This protocol describes how to measure the inhibitory effect of this compound on Akt phosphorylation in a cancer cell line (e.g., U251 glioblastoma cells).
a. Cell Culture and Treatment:
-
Culture U251 cells in RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells in 60 mm Petri dishes and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Pre-treat the cells with this compound at the desired concentration (e.g., a range of 1-10 µM) for 30 minutes to 1 hour.
-
If studying growth factor-stimulated phosphorylation, starve the cells in serum-free medium for 4-6 hours before treatment, and then stimulate with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor.
b. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Akt as a loading control. An antibody for a housekeeping protein like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.
a. Cell Seeding and Treatment:
-
Seed 1 x 10^4 U251 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., water or DMSO).
b. MTT Assay:
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying this compound.
10-Debc Hydrochloride: A Technical Guide to its Interaction with the Akt/PKB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of the Akt/PKB signaling pathway and the inhibitory effects of 10-Debc hydrochloride. This document provides a comprehensive overview of the pathway's mechanism, the specific action of this compound, quantitative data on its efficacy, and detailed protocols for relevant experimental procedures.
The Akt/PKB Signaling Pathway: A Central Regulator of Cellular Processes
The Akt, also known as Protein Kinase B (PKB), signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions essential for normal physiology and often dysregulated in disease, particularly in cancer.[1][2] This pathway is a key mediator of signals from growth factors, cytokines, and other extracellular stimuli, translating them into cellular responses such as proliferation, growth, survival, and metabolism.[1]
The canonical activation of the Akt pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[3] Full activation of Akt requires phosphorylation at both sites.
Once activated, Akt translocates from the plasma membrane to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity.[2] Key downstream effectors of Akt include:
-
mTORC1: Akt can activate mTORC1, a central regulator of cell growth and protein synthesis.
-
GSK3β: Glycogen synthase kinase 3 beta is inactivated by Akt phosphorylation, leading to the promotion of cell survival and proliferation.
-
FoxO transcription factors: Akt-mediated phosphorylation of Forkhead box O (FoxO) transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in apoptosis and cell cycle arrest.
-
Bad: Phosphorylation of the pro-apoptotic protein Bad by Akt inhibits its function, promoting cell survival.
-
MDM2: Akt can phosphorylate MDM2, leading to the degradation of the tumor suppressor p53.
The PI3K/Akt pathway is tightly regulated by phosphatases, most notably the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity and dampening Akt signaling.[1]
This compound: A Selective Inhibitor of Akt/PKB
This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of the Akt/PKB signaling pathway.[4][5] It exerts its inhibitory effect by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[4] This inhibition of Akt phosphorylation directly correlates with the suppression of downstream targets, including mTOR, p70S6 kinase, and S6 ribosomal protein.[4][5] A key feature of this compound is its selectivity; it shows no significant activity against upstream kinases such as PDK1 or PI3K, nor against the related kinase SGK1.[5][6]
The primary mechanism of action of this compound is the inhibition of Akt phosphorylation, which is a crucial step for its activation. By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade, leading to the induction of apoptosis and inhibition of cell growth in various cancer cell lines.[5][6]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various studies, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological activity by 50%, can vary depending on the cell line and the specific assay used.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 for Cell Growth Inhibition | Rhabdomyosarcoma cells | ~ 2-6 µM | [5][6] |
| Complete Inhibition of IGF-1-stimulated Akt Phosphorylation | Not specified | 2.5 µM | [5][6] |
| IC50 for Akt Inhibition | Not specified | ~ 48 µM | [7] |
| IC50 for Pim-1 Kinase Inhibition | Not specified | 1.28 µM | [8] |
| Inhibition of Akt Ser473 Phosphorylation | BAT explants | ~40% inhibition | [7] |
Note: The variability in reported IC50 values highlights the importance of determining this parameter for each specific cell line and experimental condition.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[9]
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)[9]
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO or water)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Analysis of Akt Phosphorylation: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of this compound on Akt signaling, the phosphorylation status of Akt at Ser473 and Thr308 is commonly analyzed using phospho-specific antibodies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total Akt levels and a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Akt/PKB signaling pathway.
Mechanism of Action of this compound
Caption: Mechanism of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 6. This compound (2558) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
In-Depth Technical Guide to 10-Debc Hydrochloride: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Debc hydrochloride is a synthetic, cell-permeable phenoxazine derivative that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against the serine/threonine kinase Akt (also known as Protein Kinase B). This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, the assessment of its impact on Akt signaling, and the evaluation of its effects on cell viability are presented. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical application in research settings.
Chemical Properties and Structure
This compound, also known as Akt Inhibitor X, is chemically described as 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine, monohydrochloride. Its structure is characterized by a tricyclic phenoxazine core, substituted with a chlorine atom and a diethylaminobutyl side chain at the N10 position. The hydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure
The chemical structure of this compound is depicted below:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine;hydrochloride |
| Synonyms | Akt Inhibitor X, 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride |
| CAS Number | 925681-41-0 (HCl salt) |
| Molecular Formula | C₂₀H₂₆Cl₂N₂O |
| Molecular Weight | 381.34 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1] |
| Storage | Desiccate at +4°C for short-term storage. |
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of Akt/PKB.[1] It exerts its biological effects by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[2] The inhibition of Akt phosphorylation by this compound has been shown to correlate strongly with the inhibition of downstream targets, including mTOR, p70S6 kinase, and S6 ribosomal protein.[2] This blockade of the Akt signaling pathway ultimately leads to an increase in apoptosis.[2]
The Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, most notably in cancer. This compound's inhibitory action on this pathway makes it a valuable tool for studying these processes and a potential therapeutic agent.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine, the free base of this compound, can be achieved through the N-alkylation of 2-chlorophenoxazine. While the specific, detailed protocol from the primary literature by Thimmaiah et al. (2005) could not be exhaustively retrieved, a general synthetic scheme based on established phenoxazine chemistry is presented below. This should be regarded as a representative synthesis and may require optimization.
Step 1: Synthesis of 2-Chlorophenoxazine
2-Chlorophenoxazine can be synthesized via the condensation of 2-aminophenol with 2-chloro-1,3-dinitrobenzene, followed by reduction and cyclization. A common method involves the reaction of 2-aminophenol with a suitable chlorinated aromatic compound.
Step 2: N-Alkylation of 2-Chlorophenoxazine
The final step involves the alkylation of the secondary amine at the N10 position of the phenoxazine ring with a suitable alkylating agent, such as 1-bromo-4-(diethylamino)butane.
Disclaimer: This is a generalized synthetic scheme. For detailed experimental conditions, including reaction times, temperatures, solvents, and purification methods, it is imperative to consult the primary literature, specifically Thimmaiah et al., J. Biol. Chem. 2005; 280(36):31924-35.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the assessment of Akt phosphorylation in response to treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO or water)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Akt signaling pathway. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable research tool for investigating the multifaceted roles of Akt in cellular physiology and pathology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further exploration of this and similar compounds may pave the way for the development of novel therapeutic strategies for diseases driven by aberrant Akt signaling.
References
An In-Depth Technical Guide to 10-Debc Hydrochloride (CAS: 925681-41-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Debc hydrochloride (CAS: 925681-41-0) is a potent and selective, cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By targeting a critical node in cellular signaling, this compound has emerged as a valuable tool for investigating the intricate roles of the PI3K/Akt/mTOR pathway in various physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and applications in cancer research and infectious diseases. Detailed experimental protocols and data are presented to facilitate its use in a laboratory setting.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human diseases, most notably cancer. Akt, a key component of this pathway, phosphorylates a wide array of downstream substrates, thereby promoting cell survival and inhibiting apoptosis. The development of selective Akt inhibitors is therefore of significant interest for both basic research and therapeutic applications.
This compound, a phenoxazine derivative, has been identified as a selective inhibitor of Akt. It has been shown to suppress the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt, leading to the inhibition of downstream effectors such as mTOR and p70 S6 kinase (p70S6K).[1][2][3] This inhibitory activity translates into the induction of apoptosis in cancer cell lines and demonstrates potential as an anti-infective agent, particularly against Mycobacterium abscessus. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.
Physicochemical Properties and Formulation
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 925681-41-0 | [1][4][5] |
| Molecular Formula | C₂₀H₂₆Cl₂N₂O | [2][4] |
| Molecular Weight | 381.34 g/mol | [1][2][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1][6] |
Mechanism of Action: The Akt/mTOR Signaling Pathway
This compound exerts its biological effects through the selective inhibition of Akt. Upon stimulation by growth factors like IGF-1, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets. This compound intervenes by preventing this initial activation step.[1][2]
The inhibition of Akt by this compound leads to the suppression of the downstream mTOR and p70S6K signaling cascade.[1][2] This pathway is crucial for protein synthesis and cell growth. The disruption of this signaling axis ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell types.[1][3]
Quantitative Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line / System | Reference(s) |
| IC₅₀ (Akt Inhibition) | 1.28 µM | Moloney murine leukemia virus (Pim) kinase-1 | [4][7] |
| IC₅₀ (Cell Growth) | ~ 2-6 µM | Rhabdomyosarcoma cells | [1][3] |
| Complete Akt Inhibition | 2.5 µM | IGF-1-stimulated cells | [1][3] |
| IC₅₀ (Mtb Growth) | 12.8 µM | Mycobacterium tuberculosis (whole-cell assay) | [4] |
| IC₅₀ (Intracellular Mtb) | 1.5 µM | Mycobacterium tuberculosis in iMACs | [4] |
| IC₅₀ (M. abscessus) | 1.69 to 2.63 µg/mL | Clinical isolates of M. abscessus | |
| MIC₉₀ (M. abscessus) | 2.38 to 4.77 µg/mL | Clinical isolates of M. abscessus |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. This compound as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a Promising New Agent against Infection of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. This compound as a Promising New Agent against Infection of Mycobacterium abscessus [ouci.dntb.gov.ua]
- 7. caymanchem.com [caymanchem.com]
The Discovery and Developmental Saga of Capivasertib: An AKT Inhibitor
An In-depth Technical Guide on the Core Science and History of Capivasertib (AZD5363)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Capivasertib (formerly known as AZD5363), a potent and selective pan-AKT inhibitor. The document details the preclinical and clinical development of this compound, presenting key quantitative data in structured tables, outlining detailed experimental protocols for its characterization, and visualizing critical pathways and processes through diagrams.
Executive Summary
Capivasertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). Developed by AstraZeneca, in collaboration with Astex and The Institute of Cancer Research, it represents a significant advancement in targeted cancer therapy.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, and its aberrant activation is implicated in tumor cell proliferation, survival, and resistance to therapy.[3][4] Capivasertib was designed to counteract this hyperactivation, and it has shown considerable promise in clinical trials, particularly in breast cancer.[5][6] In November 2023, the U.S. Food and Drug Administration (FDA) approved Capivasertib, under the brand name Truqap, for use in combination with fulvestrant for certain types of advanced breast cancer.[7][8]
Discovery and History
The journey of Capivasertib began with a fragment-based drug design approach, a collaboration initiated by researchers at The Institute of Cancer Research (ICR).[1] The starting point was a small molecular fragment, 7-azaindole, which was found to bind to the ATP-binding pocket of AKT.[2] Through a process of progressively growing and modifying this fragment, researchers developed more potent and selective compounds.[1]
A significant breakthrough was the creation of the pyrrolopyrimidine compound CCT128930, which demonstrated high selectivity for AKT over other related kinases.[1] Further optimization of this lead compound to improve its pharmacological properties, including oral bioavailability and reduced affinity for the hERG channel, led to the discovery of Capivasertib (AZD5363).[9] This extensive research and development program, spanning approximately two decades, culminated in a compound with a favorable preclinical profile.[2]
The first-in-human clinical trials for Capivasertib commenced in 2010, led by The Royal Marsden and the ICR.[5] These early-phase trials established the safety and a recommended dosing schedule for the drug.[5] Subsequent Phase II and III trials, such as FAKTION and CAPItello-291, provided robust evidence of its efficacy, particularly in combination with endocrine therapies for hormone receptor-positive breast cancer.[8][10][11]
Mechanism of Action
Capivasertib functions as an ATP-competitive inhibitor of all three AKT isoforms.[3][7] In many cancers, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the hyperactivation of the PI3K/AKT/mTOR pathway.[3] Activated AKT phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating cell growth. Capivasertib binds to the ATP-binding pocket of AKT, preventing its kinase activity and the subsequent phosphorylation of its downstream targets, thereby blocking the pro-survival signals of this pathway.[4] Preclinical studies have shown that Capivasertib's inhibition of AKT leads to decreased phosphorylation of key downstream effectors like PRAS40, GSK3β, and S6.[12]
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of Capivasertib.
Quantitative Data Summary
The following tables summarize key quantitative data for Capivasertib from preclinical and clinical studies.
Table 1: In Vitro Potency of Capivasertib
| Target | Assay Type | IC50 | Reference |
| AKT1 | Cell-free kinase assay | 3 nM | [13] |
| AKT2 | Cell-free kinase assay | 8 nM | [13] |
| AKT3 | Cell-free kinase assay | 8 nM | [13] |
| AKT Substrate Phosphorylation | Cellular assay | ~0.3 to 0.8 µM | [12][13] |
Table 2: Clinical Efficacy of Capivasertib in the FAKTION Trial
| Treatment Arm | Endpoint | Result | Reference |
| Capivasertib + Fulvestrant | Progression-Free Survival (PFS) | 10.3 months | [10] |
| Placebo + Fulvestrant | Progression-Free Survival (PFS) | 4.8 months | [10] |
Table 3: Common Adverse Events (Grade ≥3) in Clinical Trials
| Adverse Event | Incidence | Reference |
| Hyperglycemia | 20–24% | [3][14] |
| Diarrhea | 14–17% | [3][14] |
| Maculopapular Rash | 11–16% | [3][14] |
Key Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of Capivasertib are provided below.
In Vitro Kinase Assay (Caliper Mobility Shift Assay)
This assay quantifies the ability of Capivasertib to inhibit the enzymatic activity of AKT isoforms.
-
Reaction Setup: In a microplate, combine active recombinant AKT1, AKT2, or AKT3 (1-3 nM) with a 5-FAM-labeled peptide substrate (1.5 µM).
-
Inhibitor Addition: Add increasing concentrations of Capivasertib or a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (at the Km for each isoform), 10 mM MgCl2, and 4 mM DTT in a HEPES buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Termination: Stop the reaction by adding a buffer containing 40 mM EDTA.
-
Analysis: Analyze the plate using a Caliper LabChip device. This instrument uses electrophoresis to separate the phosphorylated peptide product from the non-phosphorylated substrate. The amount of phosphorylated product is quantified by laser-induced fluorescence, allowing for the calculation of IC50 values.[3]
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of Capivasertib on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Capivasertib (e.g., 0.003 to 30 µM) or a vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Analysis: Calculate the concentration of Capivasertib that inhibits cell growth by 50% (GI50) by normalizing the data to untreated controls.
Caption: Workflow for a typical MTS-based cell viability assay.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of AKT and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within cells.
-
Cell Lysis: Treat cultured cancer cells with Capivasertib for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-GSK3β) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of Capivasertib in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., BT474c) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Capivasertib orally (e.g., by gavage) at various doses and schedules (e.g., 100-150 mg/kg twice daily).[12] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Caption: Logical progression of Capivasertib's development from discovery to approval.
Conclusion
Capivasertib (AZD5363) is a testament to the success of a structured, mechanism-based drug discovery program. From its origins in fragment-based design to its validation in large-scale clinical trials, its development has been guided by a deep understanding of the PI3K/AKT signaling pathway. The comprehensive preclinical and clinical data package has established Capivasertib as an important therapeutic option for patients with tumors harboring alterations in this pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this and other targeted therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Colony Formation [protocols.io]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
molecular weight and formula of 10-Debc hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Debc hydrochloride is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, this compound serves as a valuable tool for investigating cellular processes such as proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its use, and its effects on downstream signaling pathways.
Chemical Properties and Molecular Data
This compound, also known as Akt Inhibitor X, is a phenoxazine derivative. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₅ClN₂O·HCl |
| Molecular Weight | 381.34 g/mol |
| Appearance | Solid |
| CAS Number | 925681-41-0 |
| Purity | ≥98% |
| Solubility | Soluble in water and DMSO (up to 100 mM) |
Mechanism of Action and Biological Activity
This compound selectively inhibits the activity of Akt kinase. It has been shown to suppress the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[1] The inhibition of Akt phosphorylation by this compound has a cascading effect on downstream signaling molecules, leading to the suppression of mTOR, p70S6 kinase, and S6 ribosomal protein.[1][2] This compound demonstrates no significant activity against PDK1, SGK1, or PI 3-kinase, highlighting its selectivity for Akt.[2]
The biological consequences of Akt inhibition by this compound include the inhibition of cell growth and the induction of apoptosis.[2]
Quantitative Biological Data
The following table summarizes key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell Line/Context |
| Akt Inhibition (complete) | 2.5 µM | IGF-1 stimulated cells |
| Cell Growth Inhibition (IC₅₀) | ~ 2-6 µM | Rhabdomyosarcoma cells |
| Akt Phosphorylation Inhibition (Ser473) | ~40% inhibition | BAT explants |
Signaling Pathway
This compound exerts its effects by intervening in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival. A simplified representation of this pathway and the point of intervention by this compound is provided below.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assays
4.1.1. MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2. Crystal Violet Assay
This assay quantifies the number of adherent cells, which is proportional to cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add 200 µL of methanol to each well to solubilize the stain.
-
Measure the absorbance at 570 nm.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Cells of interest
-
6-well plate
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Western Blotting for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt and its downstream targets.
-
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Akt Kinase Assay
This assay directly measures the enzymatic activity of Akt.
-
Materials:
-
Immunoprecipitated Akt or recombinant Akt protein
-
GSK-3 fusion protein (as a substrate)
-
Kinase buffer
-
ATP
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
-
-
Procedure:
-
Immunoprecipitate Akt from cell lysates or use purified recombinant Akt.
-
Resuspend the immunoprecipitated beads or dilute the recombinant Akt in kinase buffer.
-
Add the GSK-3 substrate and ATP. For the experimental condition, pre-incubate the kinase with this compound before adding the substrate and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of GSK-3 by Western blotting using a phospho-specific antibody.
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as an anti-cancer agent.
Caption: A logical workflow for investigating the effects of this compound on cancer cells.
Conclusion
This compound is a well-characterized, selective inhibitor of Akt, making it an indispensable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines underscores its potential as a lead compound for further drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies.
References
A Comprehensive Technical Guide to 10-Debc Hydrochloride: Safety, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safety, handling, and experimental application of 10-Debc hydrochloride. The content is structured to offer clear, actionable guidance for laboratory and research settings, with a focus on safety protocols, experimental design, and data interpretation.
Chemical and Physical Properties
This compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] It functions as a cell-permeable phenoxazine derivative that suppresses the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[3]
| Property | Value | Source |
| Synonyms | Akt Inhibitor X, 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | |
| Molecular Weight | 381.34 g/mol | |
| CAS Number | 925681-41-0 | |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in water and DMSO |
Safety and Handling
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[4] Multiple safety data sheets (SDS) indicate that it is a substance with unknown acute toxicity.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate safety glasses.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Wear a lab coat or other protective clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid form to avoid dust formation.[5]
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes, skin, and clothing.[5] Handle in accordance with good industrial hygiene and safety practices.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] For long-term storage, it is recommended to desiccate at +4°C. Protect from moisture.[6] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
First Aid Measures
-
Inhalation: Move the person to fresh air.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[4]
Spill and Disposal
-
Spill: Cover the spillage with a suitable absorbent material.[5] Sweep up the material, place it in an appropriate container, and hold it for proper disposal.[5][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of Akt/PKB.[1] It prevents the IGF-1-stimulated phosphorylation and activation of Akt, with complete inhibition observed at 2.5 μM.[1] This inhibition suppresses the downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein.[1] Notably, it shows no activity at PDK1, SGK1, or PI 3-kinase.[1] The inhibition of the Akt signaling pathway by this compound leads to the inhibition of cell growth and the induction of apoptosis in various cancer cell lines.[1]
Signaling Pathway
Caption: IGF-1/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for common assays involving this compound, based on methodologies described in published research.
Preparation of Stock Solutions
A 10 mM stock solution is commonly used for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound. For a 10 mM stock solution, this would be 3.8134 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cell viability.[7]
Materials:
-
Cells of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol outlines a general method for detecting apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Inhibitory Concentrations
| Parameter | Cell Line | Value | Source |
| IC₅₀ (Akt inhibition) | - | 1.28 µM | MedChemExpress |
| IC₅₀ (Cell Growth) | Rhabdomyosarcoma cells | ~2-6 µM | |
| IC₅₀ (Mtb growth) | M. tuberculosis (whole-cell) | 12.8 µM | MedChemExpress |
| IC₅₀ (Mtb replication) | M. tuberculosis (in iMACs) | 1.5 µM | MedChemExpress |
Experimental Concentrations
| Application | Cell Line | Concentration | Source |
| Akt Inhibition | - | 2.5 µM (complete inhibition) | [1] |
| Cytoprotection Abrogation | U251 | 10 µM | [8] |
| Autophagy Induction | U251 | 20 µM | [9] |
| Viability Assessment | MRC5 (human lung fibroblasts) | 5-20 µM (minimal effect) | [7] |
Experimental Workflows and Logical Relationships
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro experiments using this compound.
This guide is intended for research purposes only and should not be used for human or veterinary applications.[4] Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.
References
- 1. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. tandfonline.com [tandfonline.com]
Unraveling the Cellular Mechanisms of 10-Debc Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Debc hydrochloride, a cell-permeable phenoxazine derivative, has emerged as a significant tool in cellular biology and drug discovery. This technical guide provides an in-depth exploration of its primary cellular targets, detailing its mechanism of action and impact on key signaling pathways. Quantitative data on its inhibitory activities are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling cascades and experimental workflows are included to offer a comprehensive understanding of the scientific data.
Core Cellular Target: The Akt/PKB Signaling Pathway
The principal cellular target of this compound is Akt , also known as Protein Kinase B (PKB), a crucial serine/threonine kinase.[1][2][3] Akt plays a pivotal role in regulating a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. This compound functions as a selective inhibitor of Akt, thereby modulating these fundamental cellular activities.[1][2][4]
Mechanism of Action
This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of Akt.[2] Specifically, it has been shown to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt.[2][5] This inhibition has a cascading effect on downstream signaling molecules that are normally activated by Akt.
The key downstream effectors of the Akt pathway that are suppressed by this compound include:
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.[2][5]
-
p70 S6 Kinase (p70S6K): A kinase that plays a critical role in protein synthesis.[2][5]
-
S6 Ribosomal Protein: A component of the ribosome, its phosphorylation is essential for protein translation.[2][5]
By inhibiting Akt, this compound effectively dismantles this pro-survival signaling cascade, leading to the induction of apoptosis (programmed cell death) and inhibition of cell growth in various cancer cell lines, such as rhabdomyosarcoma and glioblastoma.[2][6]
Selectivity
Notably, this compound demonstrates selectivity for Akt. Studies have shown that it does not exhibit inhibitory activity against other related kinases such as PDK1 (Phosphoinositide-dependent kinase 1), SGK1 (Serum/glucocorticoid-regulated kinase 1), or PI3K (Phosphoinositide 3-kinase), highlighting its specificity as a research tool.[2]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key IC50 values and effective concentrations.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Akt Inhibition | ~48 µM | Not specified | [1] |
| Akt Inhibition | 1.28 µM | Not specified | [4] |
| Cell Growth Inhibition | ~2-6 µM | Rhabdomyosarcoma cells | [2] |
| Mycobacterium tuberculosis (Mtb) Growth | 12.8 µM | Whole-cell assay | [4] |
| Intracellular Mtb Replication | 1.5 µM | iMACs (human embryonic cell-derived macrophages) | [4] |
| Mycobacterium abscessus (lux) Growth | 3.48 µg/mL | Dual read assay | [3] |
Table 1: Summary of IC50 values for this compound.
| Effect | Concentration | Cell Line/System | Observations | Reference |
| Complete Akt Inhibition | 2.5 µM | Not specified | Complete inhibition of IGF-1-stimulated Akt phosphorylation. | [2] |
| Abrogation of Metformin's Cytoprotective Effect | 10 µM | U251 glioblastoma cells | Neutralized the anti-apoptotic activity of metformin when used with cisplatin. | [1] |
| Inhibition of Akt Ser473 Phosphorylation | Not specified | BAT explants | ~40% inhibition. | [1] |
Table 2: Effective concentrations of this compound for specific cellular effects.
Signaling Pathways and Experimental Workflows
The IGF-1/Akt Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IGF-1/Akt signaling pathway and the point of intervention for this compound.
Caption: IGF-1/Akt signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical experimental workflow to characterize the effects of this compound on a cancer cell line.
Caption: A general experimental workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are standard methodologies for key experiments cited in the literature on this compound.
In Vitro Akt Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on Akt kinase activity.
Materials:
-
Recombinant active Akt kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Akt substrate (e.g., GSK-3α/β peptide)
-
This compound stock solution (in DMSO or water)
-
Microplate (e.g., 96-well)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the Akt substrate, and the diluted this compound (or vehicle control).
-
Add the recombinant Akt kinase to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a further 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Akt Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The band intensity can be quantified to determine the relative levels of protein phosphorylation.
Additional Cellular Effects
Beyond its primary role as an Akt inhibitor in cancer cells, this compound has shown other biological activities:
-
Anti-mycobacterial Activity: It inhibits the growth of Mycobacterium tuberculosis and Mycobacterium abscessus, including drug-resistant strains.[3][4] The activation of the Akt1 signaling pathway is known to promote the intracellular survival of mycobacteria, suggesting that the inhibitory effect of this compound on Akt contributes to its anti-mycobacterial properties.[3]
-
Modulation of Autophagy: In glioblastoma cells, this compound has been shown to potentiate cytotoxic autophagy, particularly when used in combination with other agents.[6] This is consistent with the role of the PI3K/Akt pathway as a negative regulator of autophagy.[6]
Conclusion
This compound is a potent and selective inhibitor of the Akt/PKB signaling pathway. Its ability to suppress the phosphorylation of Akt and its downstream effectors makes it a valuable tool for studying the roles of this pathway in cell survival, proliferation, and metabolism. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols, provide a solid foundation for researchers to explore its therapeutic potential in cancer and infectious diseases. The provided diagrams offer a clear visualization of its mechanism of action and its application in experimental settings. As research continues, a deeper understanding of the multifaceted cellular impacts of this compound will undoubtedly emerge.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (2558) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 10-Debc Hydrochloride for Cell Culture
Introduction
10-Debc hydrochloride is a cell-permeable phenoxazine derivative recognized as a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[3] Dysregulation of this pathway is a common feature in various diseases, particularly cancer, making it a key target for therapeutic development. This compound exerts its effects by preventing the phosphorylation and subsequent activation of Akt, which in turn modulates downstream signaling cascades.[3] These application notes provide detailed protocols for the use of this compound in cell culture to study Akt-mediated signaling and to induce apoptosis.
Mechanism of Action
This compound specifically targets Akt, a central node in the PI3K/Akt/mTOR signaling pathway. It suppresses the phosphorylation of Akt without significantly affecting the activity of upstream kinases like PI3-kinase or related kinases such as PDK1 and SGK1.[3] The inhibition of Akt activation prevents the subsequent phosphorylation of its downstream targets, including mTOR, the pro-apoptotic protein BAD, and Forkhead transcription factors.[1][4][5] By inhibiting Akt's anti-apoptotic functions, this compound can effectively induce programmed cell death and inhibit cell growth in various cell lines.[3]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and experimental conditions. The following table summarizes key quantitative data from published research.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (Akt Inhibition) | ~1.28 - 48 µM | In vitro kinase assays | [1][2] |
| IC₅₀ (Cell Growth) | ~2 - 6 µM | Rhabdomyosarcoma cells | [3] |
| Effective Concentration | 2.5 µM | Complete inhibition of IGF-1-stimulated Akt phosphorylation | [3] |
| Effective Concentration | 5 µM | Inhibition of downstream targets (mTOR, p70S6K) | [5] |
| Effective Concentration | 10 µM | Used to sensitize U251 cells to cisplatin | [1] |
| Solubility | ≤100 mM (38.13 mg/mL) | Water, DMSO | [3] |
| Molecular Weight | 381.34 g/mol | N/A | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for experimental reproducibility.
-
Reconstitution: this compound is readily soluble in water and DMSO up to 100 mM.[3]
-
To prepare a 10 mM stock solution, add 262.2 µL of sterile DMSO or molecular-grade water to 1 mg of this compound (MW: 381.34 g/mol ).
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells.
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Incubation: Allow cells to adhere and recover by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Treatment Preparation: Prepare the desired final concentrations of this compound by diluting the stock solution in a complete culture medium.
-
Compound Addition: For studies investigating the synergistic effects with other drugs, it is common to pre-incubate the cells with this compound for a short period (e.g., 30 minutes) before adding the second compound.[6] Otherwise, replace the old medium with the medium containing the desired concentration of this compound.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream analysis, such as cell viability or apoptosis assays.
Cell Viability Assay Protocol (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Follow the General Protocol for Cell Treatment using a 96-well plate.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to an untreated control.
Apoptosis Detection Protocol (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[7]
-
Follow the General Protocol for Cell Treatment using a 6-well plate.
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[7]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Debc Hydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of 10-Debc hydrochloride, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The following sections detail its mechanism of action, effective concentrations in various cell lines, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of Akt/PKB. It effectively blocks the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. This inhibition has been observed to be complete at a concentration of 2.5 μM. By targeting Akt, this compound disrupts a critical signaling node involved in cell survival, proliferation, and metabolism. Its inhibitory action on Akt leads to the suppression of downstream signaling pathways, including the mammalian target of rapamycin (mTOR), p70 S6 kinase, and S6 ribosomal protein. Notably, this compound demonstrates selectivity for Akt and does not exhibit significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.
Effective Concentration and Cellular Effects
The effective concentration of this compound varies depending on the cell type and the specific biological endpoint being measured. The following table summarizes key quantitative data from in vitro studies.
| Cell Line/Organism | Assay Type | Parameter | Effective Concentration | Citation |
| Rhabdomyosarcoma cells | Cell Growth Inhibition | IC50 | ~ 2-6 μM | |
| Various | Akt Inhibition | IC50 | ~ 48 μM | |
| Rhabdomyosarcoma cells | Akt Phosphorylation Inhibition | Complete Inhibition | 2.5 μM | |
| U251 Glioblastoma cells | Abrogation of Metformin's Cytoprotective Effect | - | 10 μM | |
| Mycobacterium abscessus | Growth Inhibition (in MH broth) | IC50 | 3.006 μg/mL |
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified diagram of this pathway and the point of inhibition by this compound is provided below.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination in Rhabdomyosarcoma Cells
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of rhabdomyosarcoma cells.
Materials:
-
Rhabdomyosarcoma cell line (e.g., Rh30, RD)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count rhabdomyosarcoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473 in rhabdomyosarcoma cells.
Materials:
-
Rhabdomyosarcoma cell line
-
Complete growth medium
-
This compound
-
DMSO
-
IGF-1 (or other appropriate stimulant)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed rhabdomyosarcoma cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Protocol 3: Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in rhabdomyosarcoma cells treated with this compound.
Materials:
-
Rhabdomyosarcoma cell line
-
Complete growth medium
-
This compound
-
DMSO
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate (black or clear, depending on the assay kit)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed rhabdomyosarcoma cells in a 96-well plate.
-
Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 25 µM) or vehicle (DMSO) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
Following the manufacturer's instructions for the caspase-3 assay kit, lyse the cells directly in the wells.
-
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the vehicle control.
-
Caption: Logical flow from Akt inhibition by this compound to the detection of apoptosis.
Application Notes and Protocols for 10-Debc Hydrochloride in Rhabdomyosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rhabdomyosarcoma (RMS) is an aggressive pediatric soft tissue sarcoma. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in RMS, contributing to cell proliferation, survival, and therapeutic resistance, making it a key target for novel therapeutic strategies.[1][2] 10-Debc hydrochloride is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3] It effectively inhibits the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt, which in turn suppresses the downstream signaling cascade involving mTOR, p70 S6 kinase, and the S6 ribosomal protein.[3] Notably, this compound does not exhibit inhibitory activity against PDK1, SGK1, or PI 3-kinase.[3] In rhabdomyosarcoma cells, this targeted inhibition of the Akt pathway leads to a decrease in cell growth and the induction of apoptosis.[3]
Chemical Properties:
| Property | Value |
| Full Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride |
| Alternative Name | Akt Inhibitor X |
| Molecular Weight | 381.34 g/mol |
| Formula | C₂₀H₂₅N₂OCl·HCl |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in Water (up to 100 mM) and DMSO (up to 100 mM) |
| Storage | Desiccate at +4°C |
Biological Activity in Rhabdomyosarcoma
This compound demonstrates potent anti-proliferative and pro-apoptotic effects in rhabdomyosarcoma cell lines by selectively targeting the Akt signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Rhabdomyosarcoma Cells
| Parameter | Value | Cell Lines | Citation |
| IC₅₀ for Cell Growth Inhibition | ~ 2-6 µM | Rhabdomyosarcoma cells | [3] |
| Akt Phosphorylation Inhibition | Complete inhibition at 2.5 µM | Rhabdomyosarcoma cells | [3] |
Signaling Pathway
The primary mechanism of action of this compound in rhabdomyosarcoma cells is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Caption: Inhibition of the Akt signaling pathway by this compound in rhabdomyosarcoma.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on rhabdomyosarcoma cell lines.
Experimental Workflow Overview
Caption: General experimental workflow for studying the effects of this compound on RMS cells.
Cell Culture and Preparation of this compound
Materials:
-
Rhabdomyosarcoma cell lines (e.g., RD, RH30).
-
DMEM medium supplemented with 10% (v/v) FBS, 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
This compound powder.
-
Sterile DMSO.
-
Sterile water or PBS.
Protocol:
-
Cell Culture: Culture RMS cell lines in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Protocol:
-
Cell Seeding: Seed RMS cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed RMS cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ (e.g., 2.5 µM, 5 µM, 10 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Purpose: To confirm the inhibition of Akt phosphorylation and downstream targets.
Protocol:
-
Protein Extraction: Treat RMS cells with this compound (e.g., 2.5 µM) for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-phospho-p70S6K, and a loading control like β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Purpose: To investigate if this compound induces cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment: Culture and treat RMS cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Conclusion
This compound is a valuable research tool for investigating the role of the Akt signaling pathway in rhabdomyosarcoma. Its selectivity and potent inhibitory effects make it a strong candidate for further preclinical evaluation. The protocols outlined above provide a framework for characterizing the cellular and molecular effects of this compound in RMS cell lines, which is essential for advancing its potential as a therapeutic agent.
References
Application Notes: Synergistic Antitumor Activity of 10-Debc Hydrochloride in Combination with Menadione and Ascorbic Acid
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic cytotoxic effects of a combination therapy involving 10-Debc hydrochloride, menadione, and ascorbic acid. This combination holds promise for cancer therapy by simultaneously targeting multiple cellular pathways to induce cell death. This compound is a selective inhibitor of the Akt/PKB signaling pathway, a key regulator of cell survival and proliferation.[1] Menadione (Vitamin K3) can induce cell death through the generation of reactive oxygen species (ROS) and interference with cellular redox cycles.[2][3] High concentrations of ascorbic acid (Vitamin C) act as a pro-oxidant, generating hydrogen peroxide and inducing oxidative stress that is selectively toxic to cancer cells.[4][5][6][7][8] The combination of menadione and ascorbic acid has been shown to have synergistic anticancer activity, which can be further potentiated by the addition of 10-Debc.[9][10][11]
Mechanism of Action
The synergistic antitumor effect of this triple combination therapy stems from a multi-pronged attack on cancer cell survival mechanisms.
-
Induction of Oxidative Stress: Menadione and high-dose ascorbic acid work in concert to generate a high level of intracellular ROS.[9][10] Ascorbic acid can enhance the redox cycling of menadione, leading to increased production of superoxide radicals and hydrogen peroxide. This overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4][8][9]
-
Inhibition of the Akt Survival Pathway: Cancer cells often exhibit upregulated Akt signaling, which promotes survival and resistance to apoptosis. This compound selectively inhibits the phosphorylation and activation of Akt. This inhibition suppresses downstream survival signals, including the mTOR pathway, and promotes apoptosis.[12] By blocking this critical survival pathway, 10-Debc sensitizes cancer cells to the cytotoxic effects of the ROS generated by the menadione and ascorbic acid combination.
-
Induction of Apoptosis and Other Cell Death Mechanisms: The combination of oxidative stress and Akt inhibition can trigger apoptosis, a form of programmed cell death.[13] This is characterized by the activation of caspases and cleavage of key cellular proteins.[14][15] Evidence also suggests that this combination can induce other forms of cell death, such as necrosis-like cell death, further contributing to its potent antitumor activity.[9][10]
Signaling Pathway Overview
Caption: Proposed signaling pathway for the synergistic action of 10-Debc, Menadione, and Ascorbic Acid.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of the combined treatment of this compound, menadione, and ascorbic acid in a cancer cell line of interest.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[16][17][18][19][20]
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound, Menadione, Ascorbic acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound, menadione, and ascorbic acid, both individually and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | - | 1.25 ± 0.08 | 100 |
| 10-Debc HCl | 5 | 0.95 ± 0.06 | 76 |
| Menadione | 20 | 0.88 ± 0.05 | 70 |
| Ascorbic Acid | 500 | 1.10 ± 0.07 | 88 |
| Menadione + Ascorbic Acid | 20 + 500 | 0.50 ± 0.04 | 40 |
| 10-Debc + Menadione + Ascorbic Acid | 5 + 20 + 500 | 0.25 ± 0.03 | 20 |
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the compounds as described for the viability assay for an appropriate duration.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10-Debc HCl | 70.1 ± 3.5 | 15.3 ± 1.2 | 10.5 ± 0.9 | 4.1 ± 0.6 |
| Menadione + Ascorbic Acid | 55.6 ± 4.2 | 25.8 ± 2.0 | 15.4 ± 1.5 | 3.2 ± 0.5 |
| 10-Debc + Menadione + Ascorbic Acid | 20.3 ± 2.8 | 45.7 ± 3.1 | 28.9 ± 2.5 | 5.1 ± 0.7 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27][28][29]
Experimental Workflow
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Materials:
-
Treated and untreated cells in a 96-well black plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and treat with compounds for a short duration (e.g., 1-4 hours).
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation:
| Treatment Group | Fluorescence Intensity (Arbitrary Units) | Fold Change in ROS vs. Control |
| Untreated Control | 1500 ± 120 | 1.0 |
| 10-Debc HCl | 1800 ± 150 | 1.2 |
| Menadione | 4500 ± 350 | 3.0 |
| Ascorbic Acid | 2250 ± 200 | 1.5 |
| Menadione + Ascorbic Acid | 9000 ± 700 | 6.0 |
| 10-Debc + Menadione + Ascorbic Acid | 10500 ± 850 | 7.0 |
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.[14][15][30]
Experimental Workflow
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.
Data Presentation:
| Protein Target | Untreated Control | 10-Debc HCl | Menadione + Ascorbic Acid | 10-Debc + Menadione + Ascorbic Acid |
| p-Akt/Total Akt Ratio | 1.0 | 0.2 | 0.9 | 0.1 |
| Cleaved Caspase-3 | Low | Moderate | High | Very High |
| Cleaved PARP | Low | Moderate | High | Very High |
| Bax/Bcl-2 Ratio | 1.0 | 1.5 | 2.5 | 4.0 |
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding density, drug concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Ascorbic Acid and Menadione Induces Cytotoxic Autophagy in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. mdpi.com [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchhub.com [researchhub.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Apoptosis detection and western blot [bio-protocol.org]
- 25. bioquochem.com [bioquochem.com]
- 26. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]
- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. doc.abcam.com [doc.abcam.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 10-DEBC Hydrochloride Experiments
Welcome to the technical support center. This guide addresses common issues encountered when using 10-DEBC hydrochloride, specifically the lack of observed inhibition of Akt phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
This compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1] It functions by suppressing the phosphorylation and subsequent activation of Akt.[2] This inhibitory action blocks downstream signaling pathways, including those involving mTOR, p70 S6 kinase, and the S6 ribosomal protein, which can lead to the induction of apoptosis and inhibition of cell growth.[2] The compound is a cell-permeable phenoxazine derivative.[2][3] It has been shown to be selective for Akt, with no significant activity against related kinases such as PDK1, SGK1, or PI 3-kinase.
Q2: I'm not observing any inhibition of Akt phosphorylation after treating my cells with this compound. What are the possible reasons?
Failure to observe the expected inhibition can stem from several factors related to the inhibitor itself, the experimental conditions, or the detection method. Here are the primary areas to troubleshoot:
-
Inhibitor Integrity and Concentration: The compound may have degraded, or the concentration used might be inappropriate for your specific cell line and experimental conditions.
-
Experimental Protocol: Issues with cell health, stimulation of the Akt pathway, treatment duration, or the cell lysis procedure can all affect the outcome.
-
Detection Method (Western Blotting): The problem might lie in the Western Blotting technique, from protein transfer to antibody performance.
The following sections will guide you through troubleshooting each of these areas.
Troubleshooting Guide
Category 1: Inhibitor Integrity and Concentration
Q3: How should I prepare and store this compound stock solutions?
Proper handling is critical for maintaining the inhibitor's activity.
-
Solubility: this compound is soluble in water and DMSO up to 100 mM.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO or water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Storage: Store the desiccated solid compound at +4°C.[2] Stock solutions should be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[2] For stock solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[3]
Q4: What is the effective concentration range for this compound?
The effective concentration can vary significantly depending on the cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) has been reported in various ranges.
-
Complete inhibition of IGF-1-stimulated Akt phosphorylation has been observed at 2.5 μM.
-
IC50 values for inhibiting cell growth are typically in the range of 2-6 μM.
-
Other studies report IC50 values for Akt inhibition at approximately 1.28 μM and 48 μM.[1][4]
Recommendation: If you are not seeing an effect, perform a dose-response experiment with a broad range of concentrations (e.g., 1 μM to 50 μM) to determine the optimal concentration for your specific model system.
| Parameter | Reported Value | Cell/System Context |
| Complete Akt Inhibition | 2.5 μM | IGF-1-stimulated cells |
| IC50 (Cell Growth) | ~ 2-6 μM | Rhabdomyosarcoma cells |
| IC50 (Akt Inhibition) | ~ 48 μM | Not specified[1] |
| IC50 (Akt Inhibition) | 1.28 μM | Not specified[4] |
| IC50 (Mtb Growth) | 12.8 μM | M. tuberculosis in whole-cell assay[4] |
Category 2: Experimental Protocol
Q5: How can I ensure the Akt pathway is properly activated in my experiment?
This compound inhibits stimulated Akt phosphorylation. If the baseline phosphorylation level is low, observing inhibition is difficult.
-
Serum Starvation: Culture cells in low-serum or serum-free media for several hours (e.g., 4-24 hours) to reduce baseline Akt activity.
-
Stimulation: Acutely stimulate the cells with a known Akt activator, such as Insulin-like Growth Factor 1 (IGF-1), Epidermal Growth Factor (EGF), or even serum for a short period (e.g., 15-30 minutes) to induce robust Akt phosphorylation.
-
Pre-treatment with Inhibitor: Add this compound to the media for a period (e.g., 1-4 hours) before adding the stimulating agent. This allows the inhibitor to enter the cells and engage its target.
Q6: Could my cell lysis and sample preparation procedure be the problem?
Yes, preserving the phosphorylation state of proteins during lysis is crucial.
-
Use of Inhibitors: Your lysis buffer must contain both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target after cell harvesting.[5]
-
Rapid Lysis: Perform lysis quickly and on ice to minimize enzymatic activity.[5]
-
Positive Control: Include a sample known to have high p-Akt levels (e.g., stimulated cells without the inhibitor) to ensure your detection method is working.[6]
Caption: A flowchart for troubleshooting the lack of Akt phosphorylation inhibition.
Category 3: Detection Method (Western Blotting)
Q7: How can I optimize my Western Blot protocol for detecting p-Akt?
If the inhibitor and experimental conditions are correct, the issue may be with the Western Blot itself.
-
Protein Transfer: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining before blocking.[6]
-
Blocking: The choice of blocking agent can affect antibody binding. While 5% non-fat dry milk in TBST is common, some phospho-specific antibodies perform better when blocked with 3-5% Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can increase background.[7]
-
Antibody Performance:
-
Ensure your primary antibody for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) is validated for Western Blotting.
-
Use the antibody at the manufacturer's recommended dilution as a starting point and optimize if necessary.
-
Always run a parallel blot for Total Akt . A decrease in the p-Akt signal should not be accompanied by a decrease in the total Akt signal, as this compound is not expected to alter total Akt protein levels.[1][8] This confirms that the effect is on phosphorylation, not protein expression.
-
Key Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells for 4-12 hours. Pre-treat with desired concentrations of this compound for 1-4 hours. Stimulate with an agonist (e.g., 100 nM IGF-1) for 15-30 minutes.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per well onto an 8-10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., Rabbit anti-p-Akt Ser473 or Rabbit anti-Total Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Analysis: Quantify band intensity. Normalize the p-Akt signal to the Total Akt signal for each sample.
Caption: The PI3K/Akt signaling cascade and the inhibitory action of 10-DEBC HCl.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
improving solubility of 10-Debc hydrochloride in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 10-Debc hydrochloride, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1][3] This inhibition prevents the downstream activation of crucial signaling molecules like mTOR, p70 S6 kinase, and the S6 ribosomal protein.[1][3] Consequently, this compound can inhibit cell growth and induce apoptosis (programmed cell death).[1] It has an IC50 of approximately 1.28 μM for Akt inhibition.[2]
Q2: What is the reported solubility of this compound in aqueous solutions?
A2: There are conflicting reports regarding the aqueous solubility of this compound. Some suppliers indicate high solubility in water, up to 100 mM (38.13 mg/mL).[1] However, other sources primarily report solubility in organic solvents like DMSO, ethanol, and DMF, which may suggest that achieving high concentrations in purely aqueous buffers can be challenging under certain conditions.[4][5][6] This discrepancy could be due to differences in the material's crystalline form (polymorphism), purity, or the specific conditions used for solubilization. Researchers should start by treating it as potentially requiring optimization for aqueous dissolution.
Q3: My this compound is not dissolving well in my aqueous buffer. What could be the reason?
A3: Several factors can contribute to poor dissolution in aqueous solutions:
-
pH of the solution: The solubility of hydrochloride salts can be significantly influenced by pH.
-
Ionic strength of the buffer: The presence of other salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.[7]
-
Temperature: While many compounds have increased solubility at higher temperatures, this is not always the case.[8]
-
Purity and solid-state form: Variations between batches, including different crystal forms (polymorphs) or the presence of impurities, can affect solubility.
-
Common Ion Effect: For a hydrochloride salt, increasing the concentration of chloride ions in the solution (e.g., in a high-chloride buffer) can potentially decrease its solubility.[9]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored desiccated at +4°C or -20°C.[1][3][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for up to six months.[2]
Solubility Data Summary
For quick reference, the reported solubility of this compound in various solvents is summarized below. Note the variability in reported aqueous solubility.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation(s) |
| Water | 100 | 38.13 | [1] |
| DMSO | 100 | 38.13 | [1] |
| DMSO | - | 12.5 | [4] |
| Ethanol | - | 16 | [4] |
| DMF | - | 5 | [4] |
Note: The molecular weight of this compound is 381.34 g/mol .[1][2]
Troubleshooting Guide: Improving Aqueous Solubility
If you encounter difficulty dissolving this compound in an aqueous buffer, consider the following strategies, starting with the simplest and most common techniques.
Issue: Precipitate forms or compound fails to dissolve in aqueous buffer.
1. Initial Troubleshooting Steps
A logical workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility issues.
2. Detailed Methodologies & Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques.[10][11][12][13]
Protocol 1: pH Adjustment
For hydrochloride salts of weakly basic drugs, solubility is often higher at a slightly acidic pH.
-
Objective: To determine the optimal pH for solubilizing this compound.
-
Materials:
-
This compound
-
Purified water or desired buffer (e.g., PBS, TRIS)
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Vortex mixer and/or magnetic stirrer
-
-
Methodology:
-
Weigh the desired amount of this compound and add it to your chosen buffer.
-
If dissolution is poor, measure the initial pH of the suspension.
-
Gradually add 0.1 M HCl dropwise while continuously stirring and monitoring the pH. Many hydrochloride salts are more soluble in the pH range of 4.0-6.0.
-
Observe for dissolution. If the compound dissolves, note the pH.
-
Be cautious not to lower the pH to a level that could affect your downstream experiment's stability or biological activity.
-
If lowering the pH does not work, you can cautiously try raising the pH with 0.1 M NaOH, but this is less likely to be effective for an HCl salt.
-
Protocol 2: Use of Co-solvents
Co-solvents can reduce the polarity of the aqueous solution, helping to dissolve hydrophobic compounds.[7]
-
Objective: To solubilize this compound using a water-miscible organic solvent.
-
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide) or Ethanol
-
Aqueous buffer
-
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).[1] The compound should readily dissolve in DMSO.
-
For your working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer.
-
Crucially, ensure the final concentration of the co-solvent is low (typically <1%, ideally <0.1%) in your experimental system to avoid solvent-induced artifacts or toxicity.
-
When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent the compound from precipitating out of solution.
-
Protocol 3: Micellar Solubilization with Surfactants
Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[13]
-
Objective: To enhance solubility using a non-ionic surfactant.
-
Materials:
-
This compound
-
Aqueous buffer
-
Non-ionic surfactant such as Tween® 20 or Polysorbate 80.
-
-
Methodology:
-
Prepare the aqueous buffer containing the surfactant. The surfactant concentration should be above its critical micelle concentration (CMC). For Tween® 20, the CMC is ~0.006% w/v. Start with a concentration of 0.01% - 0.1%.
-
Add the this compound powder directly to the surfactant-containing buffer.
-
Mix thoroughly using a vortex or magnetic stirrer. Gentle warming (37°C) or sonication can aid dissolution.
-
Visually inspect for clarity.
-
Ensure the chosen surfactant and its concentration are compatible with your experimental model.
-
Mechanism of Action: Akt Signaling Pathway
This compound is a selective inhibitor of Akt. The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition.
Caption: Inhibition of the Akt signaling pathway by 10-Debc HCl.
References
- 1. This compound | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. japer.in [japer.in]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. brieflands.com [brieflands.com]
optimizing 10-Debc hydrochloride dosage for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of 10-Debc hydrochloride, a selective Akt/PKB inhibitor, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] Its primary mechanism of action is to block the phosphorylation and activation of Akt, a key protein in a signaling pathway that promotes cell survival, growth, and proliferation.[1][3] By inhibiting Akt, this compound can suppress downstream signaling to mTOR, p70 S6 kinase, and S6 ribosomal protein, ultimately leading to decreased cell growth and induction of apoptosis in susceptible cells.[3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is soluble in both water and DMSO up to 100 mM.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Always prepare fresh dilutions for each experiment to ensure stability and activity.
Q3: What are the known in vitro effective concentrations of this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Complete inhibition of IGF-1-stimulated Akt phosphorylation has been observed at 2.5 μM.[3] The IC50 for cell growth inhibition is typically in the range of 2-6 μM in rhabdomyosarcoma cells.[3] In studies with Mycobacterium abscessus, the IC50 for inhibiting intracellular growth was found to be 13.18 μg/mL in THP-1 cells and 5.8 μg/mL in human embryonic cell-derived macrophages.[1]
Q4: Is there any information on the in vivo dosage and long-term toxicity of this compound?
A4: Currently, there is limited publicly available data on the long-term in vivo administration and toxicity of this compound. Most of the available studies are focused on its in vitro effects.[1][2][4] To design long-term in vivo experiments, it is recommended to refer to preclinical studies of other Akt inhibitors and to conduct preliminary dose-finding and toxicity studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity in cell-based assays | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store desiccated at +4°C for short-term and -20°C for long-term storage.[3] |
| Incorrect dosage: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell model. | |
| Cell line resistance: The cell line may have mutations or compensatory signaling pathways that bypass Akt inhibition. | Characterize the genetic background of your cell line, particularly the status of the PI3K/Akt/mTOR pathway components like PTEN and PIK3CA.[5] | |
| Off-target effects observed | High concentration: Using excessively high concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Compound specificity: While 10-Debc is a selective Akt inhibitor, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out. | Review literature for any known off-target effects of 10-Debc or other phenoxazine derivatives. Consider using a second, structurally different Akt inhibitor to confirm findings. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media components. | Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Variability in compound preparation: Inconsistent dilution of the stock solution. | Prepare a master mix of the final diluted compound for each experiment to ensure consistency across all samples. | |
| Signs of toxicity in long-term in vivo studies (based on other Akt inhibitors) | On-target toxicity: Inhibition of Akt in normal tissues can lead to adverse effects. | Monitor animals for common Akt inhibitor-related toxicities such as skin rash, hyperglycemia, and weight loss.[5] Consider intermittent dosing schedules, which may be better tolerated.[5] |
| Vehicle toxicity: The vehicle used for in vivo administration may have its own toxic effects. | Conduct a vehicle-only control group in your in vivo studies to assess any vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Complete Akt Phosphorylation Inhibition | 2.5 μM | IGF-1 stimulated cells | [3] |
| IC50 (Cell Growth) | ~ 2-6 μM | Rhabdomyosarcoma cells | [3] |
| IC50 (Intracellular M. abscessus) | 13.18 μg/mL | THP-1 cells | [1] |
| IC50 (Intracellular M. abscessus) | 5.8 μg/mL | iMACs | [1] |
| Cytotoxicity | Minimal effect up to 20 μM | Human lung fibroblasts (MRC5) | [4] |
Experimental Protocols
Protocol 1: In Vitro Akt Inhibition Assay
This protocol provides a general method to assess the inhibition of Akt phosphorylation in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., U87MG glioblastoma cells with a PTEN-null background)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., IGF-1 or EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Growth Factor Stimulation: Add a growth factor (e.g., 100 ng/mL IGF-1) to the medium and incubate for 15-30 minutes to stimulate Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.
Protocol 2: General Approach for a Long-Term In Vivo Study with an Akt Inhibitor
As there is no established long-term in vivo dosage for this compound, this protocol provides a general framework based on preclinical studies of other Akt inhibitors. It is crucial to perform a preliminary dose-finding and toxicity study for this compound before initiating a long-term experiment.
Animal Model:
-
Select an appropriate animal model for your research question (e.g., tumor xenograft model in immunocompromised mice).
Preliminary Dose-Finding Study (Dose Escalation):
-
Start with a low dose, potentially extrapolated from in vitro effective concentrations, and administer it to a small group of animals.
-
Gradually increase the dose in subsequent groups while closely monitoring for signs of toxicity (e.g., weight loss, changes in behavior, skin rash).[5]
-
Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Long-Term Efficacy Study:
-
Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD).
-
Dosing Regimen: Based on the MTD study and the pharmacokinetic profile of the compound (if available), establish a dosing schedule. Intermittent dosing (e.g., three times a week) may be better tolerated than daily dosing for some Akt inhibitors.[5]
-
Administration Route: The route of administration will depend on the formulation of this compound. Oral gavage is a common route for small molecule inhibitors.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Pharmacodynamic (PD) Marker Analysis:
-
At the end of the study (or at intermediate time points), collect tumor and/or surrogate tissue samples (e.g., hair follicles).[6]
-
Analyze the samples by western blot or immunohistochemistry for the phosphorylation status of Akt and its downstream targets (e.g., PRAS40, S6 ribosomal protein) to confirm target engagement.[6][7]
-
-
Data Analysis: Compare tumor growth inhibition and changes in PD markers between the treatment and control groups.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
issues with 10-Debc hydrochloride stability at room temperature
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 10-Debc hydrochloride at room temperature. It is intended for researchers, scientists, and professionals in drug development who are using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term and short-term use?
A1: For long-term storage, this compound solid should be stored at -20°C for months to years. For short-term storage of a few days to weeks, it can be kept at 4°C.[1] It is crucial to store the compound in a dry, dark place.[1] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q2: I left my vial of solid this compound at room temperature for a few days. Is it still usable?
A2: While not ideal, the compound is likely still usable, especially if the exposure was for a short period. The product is considered stable enough for shipping at ambient temperatures for a few weeks.[1] However, for critical experiments, it is advisable to use a fresh vial that has been stored correctly. To be certain, you can perform a quality control check, such as measuring its biological activity in a standard assay or analyzing its purity by HPLC.
Q3: I've noticed a change in the color of my this compound solid/solution. What could be the cause?
A3: A color change can be an indication of degradation. This compound is a phenoxazine derivative, and this class of compounds can be susceptible to oxidation and photodegradation, which may result in the formation of colored byproducts.[4] This is more likely to occur if the compound has been exposed to light, moisture, or reactive solvents.
Q4: My experimental results with this compound are inconsistent. Could this be related to its stability?
A4: Yes, inconsistent results can be a symptom of compound degradation. If the concentration of the active compound decreases over time due to instability, its efficacy in your experiments will also diminish. This can lead to variability in your data. It is crucial to follow proper storage and handling procedures to minimize this risk. If you suspect degradation, using a freshly prepared solution from a properly stored solid is recommended.
Q5: What are the best practices for handling this compound to ensure its stability?
A5: To maintain the stability of this compound, always keep the solid compound in a tightly sealed container, protected from moisture and light, and stored at the recommended temperature.[2] When preparing solutions, use high-purity, anhydrous solvents. For aqueous solutions, it is recommended to use them fresh or store them frozen in aliquots. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark place[1] |
| -20°C | Long-term (months to years) | Dry, dark place[1] | |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture[2][3] |
| -80°C | Up to 6 months | Sealed, away from moisture[2][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 38.13 | 100 |
| DMSO | 38.13 - 100 | 100 - 262.23 |
Note: Solubility in DMSO may be improved with ultrasonication. It is also noted that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for researchers to assess the purity and potential degradation of their this compound sample.
Objective: To determine the percentage of intact this compound and detect the presence of any degradation products.
Materials:
-
This compound sample (both a properly stored control and the sample )
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column
-
HPLC system with a UV detector
Method:
-
Sample Preparation:
-
Prepare a stock solution of a control sample of this compound (one that has been stored under ideal conditions) in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile in water).
-
Prepare a stock solution of the test sample of this compound at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 3 µm particle size, 100 mm x 3.0 mm i.d.
-
Gradient: 5% to 100% Mobile Phase B over 10 minutes
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
-
Analysis:
-
Inject the control sample onto the HPLC system and record the chromatogram. The main peak corresponds to the intact this compound.
-
Inject the test sample and record the chromatogram.
-
Compare the chromatogram of the test sample to the control. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, which could be degradation products.
-
-
-
Interpretation:
-
Calculate the purity of the test sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A significant decrease in purity compared to the control suggests degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Potential degradation pathways for phenoxazine-based compounds.
References
interpreting variable results with 10-Debc hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 10-Debc hydrochloride, a selective inhibitor of Akt/PKB.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). It functions by suppressing the insulin-like growth factor 1 (IGF-1) stimulated phosphorylation and activation of Akt. This inhibition prevents the downstream activation of critical signaling molecules such as mTOR, p70 S6 kinase, and the S6 ribosomal protein. The Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism; its inhibition can lead to the induction of apoptosis.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored desiccated at +4°C for the short term and at -20°C for long-term storage (months to years). The compound is soluble in both water and DMSO up to 100 mM. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.
Q3: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. Reported values are approximately 48 μM in some contexts, while other studies report an IC50 of 1.28 μM for Akt inhibition. For cell growth inhibition in rhabdomyosarcoma cells, the IC50 is in the range of 2-6 μM.
Q4: Has this compound been observed to have effects beyond Akt inhibition?
While this compound is considered a selective inhibitor of Akt/PKB with no reported activity at PDK1, SGK1, or PI 3-kinase, it is essential to consider potential off-target effects, as with any small molecule inhibitor. For instance, in U251 glioblastoma cells, it has been shown to induce the production of reactive oxygen species (ROS).
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Akt Phosphorylation
If you are observing variable or no reduction in phosphorylated Akt (p-Akt) levels after treatment with this compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Improper Storage/Handling | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. |
| Incorrect Concentration | Verify the final concentration used in your experiment. Complete inhibition of IGF-1-stimulated Akt phosphorylation is reported at 2.5 μM in some studies. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. |
| Cell Line Resistance | Some cell lines may have compensatory signaling pathways that circumvent Akt inhibition. Consider using a positive control cell line known to be sensitive to Akt inhibition. |
| Experimental Timing | The timing of treatment and cell lysis is critical. Analyze p-Akt levels at different time points post-treatment to identify the optimal window for observing inhibition. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
If you observe cytotoxicity at concentrations where it is not expected, or other unanticipated cellular responses, consult the following table:
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of this compound can lead to off-target effects. Lower the concentration and perform a dose-response curve to find a concentration that inhibits Akt without causing widespread toxicity. At 10 μM, it was shown to not affect cell viability when applied alone in one study. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold for your specific cells. |
| Reactive Oxygen Species (ROS) Production | This compound has been noted to increase ROS levels. If this is not your intended effect, consider co-treatment with an antioxidant like N-acetylcysteine to mitigate these effects and isolate the impact of Akt inhibition. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Akt Inhibition) | ~48 μM | General | |
| IC50 (Akt Inhibition) | 1.28 μM | General | |
| IC50 (Cell Growth) | 2-6 μM | Rhabdomyosarcoma cells | |
| Effective Concentration | 2.5 μM | Complete inhibition of IGF-1-stimulated p-Akt | |
| Solubility | up to 100 mM | Water and DMSO |
Experimental Protocols
Protocol: Inhibition of Akt Phosphorylation in Cultured Cells
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Starve cells in serum-free medium for 4-6 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the Akt pathway by adding a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Visualizations
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variable results with this compound.
minimizing autofluorescence with 10-Debc hydrochloride in imaging
Disclaimer: The initial query focused on the use of 10-Debc hydrochloride for minimizing autofluorescence. However, extensive research has revealed no scientific literature or documentation supporting the use of this compound for this application. It is primarily recognized as a selective inhibitor of the Akt/PKB signaling pathway.[1][2][3] This guide, therefore, focuses on established and effective methods for reducing autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the natural emission of light by biological structures when they absorb light, which can interfere with the detection of specific fluorescent signals in imaging experiments. Common endogenous sources of autofluorescence include molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[4][5] Additionally, sample preparation methods, such as fixation with aldehyde-based reagents like formalin and glutaraldehyde, can induce autofluorescence.[4][6]
Q2: How can I determine if my sample has an autofluorescence problem?
A2: The most straightforward method is to examine an unstained control sample under the same imaging conditions used for your stained samples. If you observe significant background fluorescence in the unstained sample, it is likely due to autofluorescence.[4]
Q3: What are the general strategies to minimize autofluorescence?
A3: There are several approaches to address autofluorescence:
-
Methodological Adjustments: This includes perfusing tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence, and minimizing the duration of fixation.[4][6]
-
Chemical Quenching: Various chemical reagents can be used to quench autofluorescence.
-
Spectral Separation: Choosing fluorophores that emit light in the far-red spectrum can help to distinguish their signal from the more common green-yellow autofluorescence.[6]
-
Image Processing: Post-acquisition image processing techniques can sometimes be used to subtract background fluorescence.
Q4: Are there commercially available reagents for reducing autofluorescence?
A4: Yes, several commercial reagents are available that are specifically designed to reduce autofluorescence from various sources. For instance, TrueVIEW is mentioned as a reagent that can reduce autofluorescence from multiple causes.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your imaging experiments.
References
- 1. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. This compound (2558) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to Akt Inhibitors: 10-Debc Hydrochloride vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling pathways that govern cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of 10-Debc hydrochloride and other prominent Akt inhibitors, offering a valuable resource for researchers selecting the optimal tool for their specific experimental needs.
Introduction to Akt Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to a variety of extracellular signals, including growth factors and hormones. Dysregulation of this pathway, often through mutations in key components like PI3K and the tumor suppressor PTEN, leads to constitutive Akt activation and subsequent downstream signaling that promotes tumorigenesis. Akt inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, or as allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that prevents activation.
This compound is a selective inhibitor of Akt/PKB.[1][2][3] It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[2][3] This action, in turn, suppresses the downstream activation of crucial signaling molecules like mTOR, p70 S6 kinase, and S6 ribosomal protein.[2][3]
Comparative Analysis of Akt Inhibitors
To facilitate a direct comparison, the following table summarizes the key characteristics of this compound and other widely studied Akt inhibitors. The data presented includes their half-maximal inhibitory concentrations (IC50) against the three Akt isoforms (Akt1, Akt2, and Akt3) and their mechanism of action.
| Inhibitor | Type | Akt1 IC50 | Akt2 IC50 | Akt3 IC50 |
| This compound | ATP-competitive | ~2-6 µM (cell growth inhibition)[2][3] | ~2-6 µM (cell growth inhibition)[2][3] | ~2-6 µM (cell growth inhibition)[2][3] |
| Capivasertib (AZD5363) | ATP-competitive | 3 nM[4][5] | 7 nM[4] | 7 nM[4] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 nM[6][7][8] | 18 nM[6][7][8] | 8 nM[6][7][8] |
| MK-2206 | Allosteric | 8 nM[9] | 12 nM[9] | 65 nM[9] |
| Perifosine | Allosteric (PH domain) | 4.7 µM (in MM.1S cells)[10] | 4.7 µM (in MM.1S cells)[10] | 4.7 µM (in MM.1S cells)[10] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols: In Vitro Akt Kinase Assay
The determination of an inhibitor's IC50 value is a critical step in its characterization. A common method is the in vitro Akt kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the Akt enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Akt by 50%.
Materials:
-
Recombinant human Akt protein (isoform-specific)
-
GSK-3 fusion protein (as a substrate)
-
Kinase buffer
-
ATP solution
-
Test inhibitor (e.g., this compound) at various concentrations
-
Microplate reader for luminescence or fluorescence detection
-
Reagents for detecting substrate phosphorylation (e.g., phospho-specific antibodies)
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). Prepare the kinase reaction buffer containing ATP and the GSK-3 substrate.
-
Kinase Reaction: In a microplate, add the recombinant Akt enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and GSK-3 substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated GSK-3. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by using a luminescent ADP-Glo™ kinase assay that measures ADP formation.[11]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Visualizing the Landscape of Akt Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the Akt signaling pathway and the classification of Akt inhibitors.
Caption: The PI3K/Akt signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.jp [promega.jp]
Assessing the Selectivity of 10-Debc Hydrochloride in a Kinase Panel: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of 10-Debc hydrochloride, a known inhibitor of Akt and Pim-1 kinases, against other relevant inhibitors. Experimental data is presented to objectively assess its performance within a kinase panel.
Kinase Selectivity Profile
This compound is a potent inhibitor of both Akt (Protein Kinase B) and Pim-1 kinase.[1] To understand its selectivity, its activity is compared against a panel of kinases alongside two other inhibitors: A-443654, a well-characterized pan-Akt inhibitor, and Quercetagetin, a natural flavonoid with inhibitory activity against Pim-1 kinase.
While a comprehensive kinome scan for this compound is not publicly available, existing data indicates its potent activity against Akt and Pim-1, with an IC50 of 1.28 μM for Pim-1.[1] It has been reported to show no activity against PDK1, SGK1, or PI 3-kinase.[2]
For comparison, A-443654 has been extensively profiled and shows broad activity against Akt isoforms and other kinases. Quercetagetin, on the other hand, demonstrates more selective inhibition of Pim-1 over other kinases in a limited panel.
The following table summarizes the available kinase inhibition data for this compound and the comparator compounds. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Kinase Target | This compound (% Inhibition @ 1µM or IC50) | A-443654 (% Inhibition @ 1µM) | Quercetagetin (IC50) |
| Akt1 | Data not available | 99 | Data not available |
| Akt2 | Data not available | 98 | Data not available |
| Akt3 | Data not available | 99 | Data not available |
| Pim-1 | IC50: 1.28 µM | 85 | 0.34 µM |
| Pim-2 | Data not available | 65 | >10 µM |
| Pim-3 | Data not available | 75 | Data not available |
| PDK1 | No activity | 30 | Data not available |
| SGK1 | No activity | 80 | Data not available |
| PI 3-Kinase | No activity | Data not available | Data not available |
| PKA | Data not available | 90 | >10 µM |
| PKCα | Data not available | 95 | Data not available |
| MAPK1 (ERK2) | Data not available | 15 | Data not available |
| CDK2/cyclin A | Data not available | 25 | Data not available |
Note: The percentage inhibition data for A-443654 is sourced from KINOMEscan results and represents the percentage of the kinase that is inhibited at a 1µM concentration of the compound.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Two common methods are the radiometric assay and the mobility shift assay.
Radiometric Kinase Assay Protocol (Adapted)
This protocol is a well-established method for measuring the activity of a wide range of protein kinases.[3][4][5]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound and other test compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound (e.g., this compound) at various concentrations. A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mobility Shift Kinase Assay Protocol (Adapted)
This non-radioactive method measures the difference in mobility between the non-phosphorylated substrate and the phosphorylated product using microfluidic capillary electrophoresis.[6][7]
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound and other test compounds dissolved in DMSO
-
Stop solution (e.g., containing EDTA)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and kinase buffer.
-
Add the test compound at various concentrations, including a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution.
-
Load the samples onto the microfluidic chip of the electrophoresis instrument.
-
The instrument separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.
-
The fluorescence of the substrate and product peaks is measured, and the percentage of conversion is calculated.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified signaling pathway showing inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 10-Debc Hydrochloride: A Step-by-Step Guide
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of 10-Debc hydrochloride, a selective inhibitor of Akt/PKB, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. While not classified as a hazardous substance according to the Globally Harmonized System (GHS), good laboratory practice dictates cautious handling of all chemical reagents.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves (latex or nitrile).[3]
-
Body Protection: A lab coat or other impervious clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area. For handling larger quantities or when dust formation is possible, a suitable respirator is recommended.[2][4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: If the spill is large, evacuate personnel from the immediate vicinity.[2]
-
Contain the Spill: For powdered spills, cover with a plastic sheet to minimize dust. For solutions, use an inert absorbent material to contain the liquid.[2][5]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4][5][6]
-
For liquid spills, absorb the solution with a non-flammable, inert material (e.g., diatomite, universal binders) and place it in a labeled container for disposal.[2]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, such as alcohol, followed by water.[2][5]
-
Dispose of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste in accordance with local regulations.[4]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through an approved chemical waste disposal service. This ensures compliance with all local, state, and federal regulations.
-
Waste Collection:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label should clearly state "Hazardous Waste" and include the chemical name ("this compound" or "AKT Inhibitor X (Hydrochloride)").
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 381.34 g/mol | [10] |
| Solubility in Water | 38.13 mg/mL (100 mM) | [10] |
| Solubility in DMSO | 38.13 mg/mL (100 mM) | [10] |
| Recommended Storage | Desiccate at +4°C for short term storage. | [5] |
| Long-term Storage | -20°C | [11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. laballey.com [laballey.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 11. medkoo.com [medkoo.com]
Essential Safety and Logistics for Handling 10-Debc Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 10-Debc hydrochloride, a selective Akt/PKB inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face | Tight-sealing safety goggles, Face shield | Goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing or dust generation.[1] |
| Skin and Body | Chemical-resistant gloves, Protective clothing (e.g., lab coat) | Inspect gloves for integrity before use. Wear a lab coat to protect skin and personal clothing.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator | Required when exposure limits may be exceeded, if irritation is experienced, or for high airborne contaminant concentrations. Use in conjunction with local exhaust ventilation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a fume hood with local exhaust ventilation.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.[1][2]
-
Before handling, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
As this compound is a solid, take care to avoid the formation and inhalation of dust.[1][2]
-
Do not breathe dust, fumes, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Practice good industrial hygiene: do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, well-ventilated place, protected from moisture.[1]
-
For long-term storage, desiccate at 4°C.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container suitable for hazardous chemical waste.[2]
2. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For solid spills, cover with a plastic sheet to minimize dust spreading.[1]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.[1]
-
Clean the contaminated surface thoroughly.[1]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a specialized and licensed disposal company.[2]
-
Disposal must be in accordance with all applicable national, state, and local regulations for hazardous or toxic wastes.[2] Do not flush into surface water or the sanitary sewer system.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
